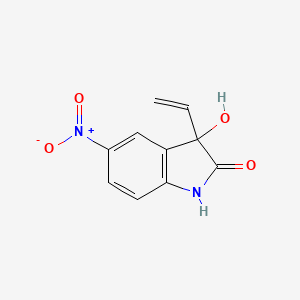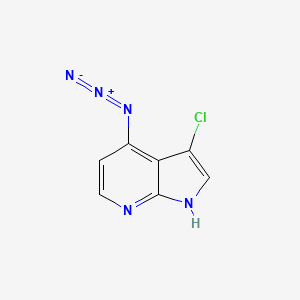![molecular formula C8H7ClN2 B3218751 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-07-2](/img/structure/B3218751.png)
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit the activity of phosphodiesterase 4, which is involved in the regulation of inflammation. It has also been found to bind to the active site of certain kinases, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in cells, suggesting that it may have anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro, indicating that it may have potential as an anticancer agent. Additionally, it has been shown to have an effect on the central nervous system, causing sedation and reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, its broad range of biological activities makes it a versatile tool for investigating various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies could investigate the mechanism of action of this compound in cancer cells and evaluate its efficacy in animal models. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in cells. Future studies could investigate the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research could investigate the potential of 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine as a tool for investigating various biological processes due to its broad range of biological activities.
Aplicaciones Científicas De Investigación
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine has been found to have potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit activity against a variety of biological targets, including kinases, phosphodiesterases, and G protein-coupled receptors. It has also been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit tumor growth.
Propiedades
IUPAC Name |
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRDNVZWZKHKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B3218671.png)

![3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218679.png)
![3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218690.png)
![Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3218697.png)
![6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine](/img/structure/B3218707.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218712.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218716.png)
![3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3218726.png)


![2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218733.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3218768.png)